1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one
Overview
Description
1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 3-methylbenzyl group and a 3-propyl-1H-pyrazol-5-yl carbonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the 3-methylbenzyl group and the 3-propyl-1H-pyrazol-5-yl carbonyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(3-methylbenzyl)-4-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one: This compound has a similar structure but with an ethyl group instead of a propyl group, which may result in different chemical and biological properties.
1-(3-methylbenzyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperazin-2-one: This compound has a similar structure but with the pyrazole ring substituted at a different position, potentially leading to different reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(5-propyl-1H-pyrazole-3-carbonyl)piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-5-16-11-17(21-20-16)19(25)23-9-8-22(18(24)13-23)12-15-7-4-6-14(2)10-15/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLYYYYFSTOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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